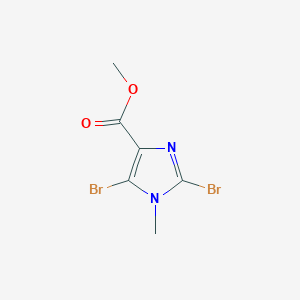

methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

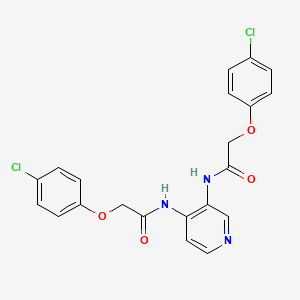

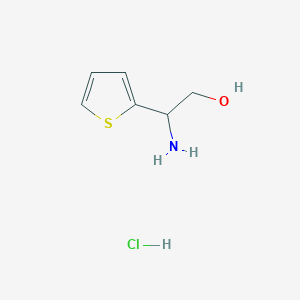

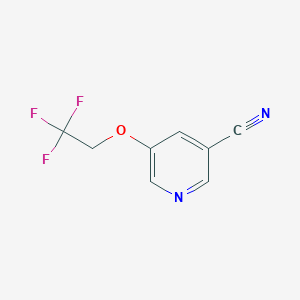

“Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C5H4Br2N2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.91 . It is a solid substance that should be stored in an inert atmosphere, under -20°C . The compound has a density of 2.22g/cm3 .Applications De Recherche Scientifique

Enzymatic Reactions and Metabolic Studies

N-demethylation Studies : Research has identified the process of N-demethylation as a significant metabolic pathway in both rats and humans for compounds like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide. This reaction is mediated by liver microsomal enzymes and can be induced by certain drugs, highlighting the compound's role in studying metabolic enzyme activities (Skibba et al., 1970).

Synthesis and Chemical Properties

Synthesis of Imidazole Carboxylic Esters : The synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters has been achieved through regioselective methods. These compounds serve as building blocks for synthesizing active-site model compounds of cytochrome c oxidase (CcO), demonstrating the use of methyl imidazole carboxylates in modeling and understanding enzyme mechanisms (Collman et al., 2000).

Ionic Liquid Precursor Synthesis : The unexpected synthesis of 1,3-dimethylimidazolium-2-carboxylate instead of the anticipated organic salt highlights the compound's potential in forming ionic liquids, which are of great interest for green chemistry and solvent-free reactions (Holbrey et al., 2003).

Antimicrobial Studies

Antimicrobial Activity : Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate has shown broad-spectrum antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria, yeasts, filamentous fungi, and algae. This illustrates the compound's potential in developing new antimicrobial agents (Pittillo & Hunt, 1967).

Catalysis and Organic Synthesis

N-Heterocyclic Carbene Catalysis : Imidazole-based compounds, specifically N-heterocyclic carbenes, have been utilized as catalysts in transesterification and acylation reactions. This application is crucial for the efficient synthesis of esters, showcasing the role of these compounds in facilitating organic transformations (Grasa et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis .

Mode of Action

It is suggested that it may inhibit the function of certain enzymes, thereby affecting protein and nucleic acid synthesis .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it may impact a variety of pathways related to protein and nucleic acid synthesis .

Result of Action

As an enzyme inhibitor, it could potentially disrupt normal cellular functions related to protein and nucleic acid synthesis .

Propriétés

IUPAC Name |

methyl 2,5-dibromo-1-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJIYBAQHTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)

![1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2972487.png)

![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)